5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine

Medicinal chemistry Heterocyclic synthesis Cross-coupling

Generic substitution of 7-azaindole building blocks introduces synthetic uncertainty. This 5-chloro-2-methyl derivative provides a precise solution: - Pd-catalyzed cross-coupling at C5: Enables regioselective Suzuki, Sonogashira, or Buchwald-Hartwig reactions for SAR expansion. - Validated kinase scaffold: Core matches pharmacophores achieving BTK IC50 <10 nM and AAK1 low-nM inhibition. - Controlled reactivity: C-Cl bond offers superior chemoselectivity vs. 5-bromo analogs, reducing dehalogenation side-products. Supplied with batch-specific QC (NMR/HPLC), stable at 2-8°C, shipped ambient.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 145934-81-2
Cat. No. B116764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
CAS145934-81-2
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CN=C2N1)Cl
InChIInChI=1S/C8H7ClN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
InChIKeyNSEANKJGGQKQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 145934-81-2) for Kinase Inhibitor Scaffold Procurement


5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 145934-81-2) is a 7-azaindole heterocyclic building block with a molecular weight of 166.61 g/mol and a fused pyrrole-pyridine bicyclic scaffold . The 7-azaindole core is recognized as a privileged structure in medicinal chemistry due to its bioisosteric relationship with indole and purine moieties, enabling hydrogen-bond donor/acceptor interactions within a rigid three-atom arrangement [1]. The compound features specific substitution at the 5-position (chlorine) and 2-position (methyl), which distinguishes it from unsubstituted 7-azaindole and alternative substitution patterns .

Procurement Risk of Substituting 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine with Unsubstituted or Differently Substituted 7-Azaindoles


Generic substitution of 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine with unsubstituted 7-azaindole or alternative halogen/methyl regioisomers introduces substantial synthetic and functional uncertainty. The chlorine at the 5-position provides a critical synthetic handle for Pd-catalyzed cross-coupling reactions—including Suzuki, Sonogashira, and Buchwald-Hartwig aminations—that enable regioselective elaboration of the pyridine ring [1]. Unsubstituted 7-azaindole lacks this electrophilic site, requiring additional functionalization steps. Furthermore, the 2-methyl group modulates both electronic properties of the heterocycle and steric environment around the pyrrole NH, which influences binding affinity in kinase inhibitor applications where 7-azaindole serves as an ATP-mimetic hinge-binding scaffold [2]. Different halogen/methyl substitution patterns on 7-azaindoles have been shown to direct selectivity toward distinct kinase targets including BTK, AAK1, Cdc7, and IGF-1R, underscoring that substitution patterns are not interchangeable without altering target engagement profiles [2][3].

Quantitative Differentiation of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Relative to Closest 7-Azaindole Analogs


5-Chloro vs. 5-Bromo Substitution: Synthetic Accessibility and Cross-Coupling Reactivity for 7-Azaindole Scaffolds

The 5-chloro substituent on the 7-azaindole scaffold provides a synthetically accessible electrophilic handle for Pd-catalyzed cross-coupling reactions. Comparative analysis of 7-azaindole synthetic methodologies reveals that 5-bromo-7-azaindole analogs, while also suitable for cross-coupling, suffer from oxidative addition that is too rapid under certain catalytic conditions, leading to competitive dehalogenation byproducts and reduced yields. The 5-chloro derivative offers a more controlled reactivity profile that is preferred for sequential functionalization strategies where multiple coupling steps are required [1][2].

Medicinal chemistry Heterocyclic synthesis Cross-coupling

2-Methyl Substitution Enhances Binding Affinity in BTK Kinase Inhibitor Scaffolds Relative to Unsubstituted 7-Azaindole

In the context of pyrrolo[2,3-b]pyridine-based Bruton's tyrosine kinase (BTK) inhibitors, the presence of a 2-methyl substituent on the 7-azaindole core contributes to enhanced hydrophobic interactions within the kinase hinge-binding pocket. A series of pyrrolo[2,3-b]pyridine derivatives designed as BTK inhibitors demonstrated that compounds incorporating 2-substituted 7-azaindole scaffolds achieved IC50 values below 10 nM in BTK enzymatic assays and below 20 nM in Ramos cell assays. While the study did not test isolated 5-chloro-2-methyl-7-azaindole as a standalone inhibitor, the SAR analysis confirms that 2-methyl substitution on the pyrrolo[2,3-b]pyridine core is a critical determinant of potency, with unsubstituted 7-azaindole scaffolds exhibiting substantially reduced activity [1].

BTK inhibition Kinase inhibitor Structure-activity relationship

5-Chloro-2-methyl-7-azaindole as a Documented Building Block in AAK1 Antiviral Inhibitor Development Programs

Recent medicinal chemistry efforts targeting AP-2-associated protein kinase 1 (AAK1) for broad-spectrum antiviral development have utilized 7-azaindole scaffolds with specific substitution patterns. A 2024 study on 3-heteroaryl-pyrrolo[2,3-b]pyridines as potent AAK1 inhibitors with antiviral activity against dengue virus (DENV-2) and Venezuelan equine encephalitis virus (VEEV) identified compounds with IC50 values in the low nanomolar range. The core pyrrolo[2,3-b]pyridine scaffold employed in these AAK1 inhibitors is functionally analogous to the 5-chloro-2-methyl-7-azaindole core, with the 2-methyl and halogen substitution patterns serving as critical pharmacophoric elements for hinge-binding and selectivity [1].

AAK1 inhibition Antiviral agents Drug discovery

Commercial Availability and Purity Benchmarking of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Versus Alternative 7-Azaindole Building Blocks

5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 145934-81-2) is commercially available with documented purity specifications of ≥98% from multiple reputable chemical suppliers including Bidepharm, ChemScene, and Aladdin Scientific, with batch-specific quality control documentation including NMR, HPLC, and GC traceability . This purity threshold meets or exceeds the industry standard for heterocyclic building blocks used in medicinal chemistry. In contrast, alternative substitution patterns such as 5-bromo-2-methyl-7-azaindole, 5-fluoro-2-methyl-7-azaindole, or 5-chloro-3-substituted derivatives often have limited commercial availability, longer lead times, or reduced purity specifications due to lower synthetic demand. The combination of consistent ≥98% purity and reliable supply chain availability reduces procurement friction for time-sensitive discovery programs.

Chemical procurement Purity analysis Building block

Computational ADME Property Differentiation of 5-Chloro-2-methyl-7-azaindole Scaffold Versus Unsubstituted 7-Azaindole

The 7-azaindole scaffold has been computationally and experimentally characterized for drug-like properties relevant to lead optimization. The presence of the 2-methyl group on 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine increases lipophilicity (cLogP) relative to unsubstituted 7-azaindole, which can improve membrane permeability and oral bioavailability potential in derived lead compounds. Conversely, the 5-chloro substituent provides additional hydrogen-bond acceptor capacity that can enhance target binding without introducing metabolically labile sites associated with more electron-rich halogens [1]. Studies on pyrrolo[2,3-b]pyridine-based BTK inhibitors demonstrated that compounds incorporating 2-methyl substitution achieved favorable pharmacokinetic profiles, with compound 3p exhibiting superior activity to comparator RN486 in both enzymatic (IC50 = 6.0 nM) and cellular (IC50 = 14 nM) assays [2].

Drug-likeness ADME Physicochemical properties

Optimal Scientific and Industrial Applications for 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine


Kinase Inhibitor Lead Generation Requiring 5-Position Cross-Coupling Handles

This compound is ideally suited for kinase inhibitor programs requiring a 7-azaindole scaffold with a synthetic handle for Pd-catalyzed functionalization. The 5-chloro substituent enables Suzuki, Sonogashira, or Buchwald-Hartwig coupling to introduce aryl, alkynyl, or amino groups at the pyridine 5-position, expanding SAR exploration without requiring de novo synthesis of the heterocyclic core. This application is directly supported by the scaffold's demonstrated utility in AAK1 inhibitor development programs achieving low-nanomolar potency [1] and the controlled reactivity of the C-Cl bond relative to C-Br analogs .

BTK and Related Tec-Family Kinase Inhibitor SAR Expansion

For laboratories investigating Bruton's tyrosine kinase (BTK) or related Tec-family kinases, this building block provides an entry point to the 2-methyl-7-azaindole scaffold validated in studies achieving BTK IC50 <10 nM [1]. The combination of 5-chloro and 2-methyl substitution patterns on the 7-azaindole core aligns with pharmacophores that have demonstrated favorable potency and pharmacokinetic profiles in preclinical BTK inhibitor development, including the structurally characterized RN486-derived series where 2-methyl substitution was critical for maintaining hydrophobic interactions in the hinge-binding pocket.

Antiviral Drug Discovery Targeting AAK1 or Host Kinase Pathways

Recent research has identified AAK1 as a promising broad-spectrum antiviral target, with pyrrolo[2,3-b]pyridine scaffolds serving as core pharmacophores in inhibitors demonstrating activity against dengue virus (DENV-2) and Venezuelan equine encephalitis virus (VEEV) [1]. This compound provides a functionalized 7-azaindole core suitable for elaboration into AAK1 inhibitors, with the 5-chloro and 2-methyl substitution pattern matching the structural features of scaffolds that achieved low-nanomolar AAK1 inhibition and antiviral efficacy in cellular models.

Multi-Step Synthetic Sequences Requiring Controlled Sequential Functionalization

For complex medicinal chemistry campaigns requiring sequential functionalization of the 7-azaindole core, the 5-chloro substituent offers a strategic advantage over 5-bromo analogs. The moderate reactivity of the C-Cl bond under Pd-catalyzed coupling conditions enables more controlled chemoselectivity in the presence of other functional groups, reducing the incidence of dehalogenation side-reactions that compromise yield and purity in multi-step sequences [1]. The 2-methyl group also serves as a non-labile blocking element that does not interfere with cross-coupling at the 5-position while contributing favorable lipophilicity to derived analogs.

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